Cas no 64321-45-5 (3-[3-(trifluoromethyl)phenyl]piperidine)
3-[3-(trifluoromethyl)phenyl]piperidine Chemical and Physical Properties
Names and Identifiers
-
- Piperidine, 3-[3-(trifluoromethyl)phenyl]-
- 3-[3-(trifluoromethyl)phenyl]piperidine
- 3-(m-trifluoromethylphenyl)-piperidine
- AKOS013783349
- 3-(3-(trifluoromethyl)phenyl)piperidine
- SCHEMBL3693533
- MFCD11047439
- EN300-207745
- 64321-45-5
- DTXSID401266744
- 3-(3-trifluoromethylphenyl) piperidine
- SB15348
-
- MDL: MFCD11047439
- Inchi: 1S/C12H14F3N/c13-12(14,15)11-5-1-3-9(7-11)10-4-2-6-16-8-10/h1,3,5,7,10,16H,2,4,6,8H2
- InChI Key: NAAXALWMZKHEHY-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1CNCCC1)(F)F
Computed Properties
- Exact Mass: 229.10792
- Monoisotopic Mass: 229.108
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 2.9
Experimental Properties
- PSA: 12.03
3-[3-(trifluoromethyl)phenyl]piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T900555-10mg |
3-[3-(Trifluoromethyl)phenyl]piperidine |
64321-45-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900555-50mg |
3-[3-(Trifluoromethyl)phenyl]piperidine |
64321-45-5 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T900555-100mg |
3-[3-(Trifluoromethyl)phenyl]piperidine |
64321-45-5 | 100mg |
$ 250.00 | 2022-06-02 | ||
| abcr | AB533702-1 g |
3-(3-(Trifluoromethyl)phenyl)piperidine; . |
64321-45-5 | 1g |
€824.50 | 2022-03-01 | ||
| Enamine | EN300-207745-0.05g |
3-[3-(trifluoromethyl)phenyl]piperidine |
64321-45-5 | 95% | 0.05g |
$153.0 | 2023-09-16 | |
| Enamine | EN300-207745-0.1g |
3-[3-(trifluoromethyl)phenyl]piperidine |
64321-45-5 | 95% | 0.1g |
$228.0 | 2023-09-16 | |
| Enamine | EN300-207745-0.25g |
3-[3-(trifluoromethyl)phenyl]piperidine |
64321-45-5 | 95% | 0.25g |
$325.0 | 2023-09-16 | |
| Enamine | EN300-207745-0.5g |
3-[3-(trifluoromethyl)phenyl]piperidine |
64321-45-5 | 95% | 0.5g |
$512.0 | 2023-09-16 | |
| Enamine | EN300-207745-1.0g |
3-[3-(trifluoromethyl)phenyl]piperidine |
64321-45-5 | 95% | 1g |
$656.0 | 2023-05-26 | |
| Enamine | EN300-207745-2.5g |
3-[3-(trifluoromethyl)phenyl]piperidine |
64321-45-5 | 95% | 2.5g |
$1287.0 | 2023-09-16 |
3-[3-(trifluoromethyl)phenyl]piperidine Suppliers
3-[3-(trifluoromethyl)phenyl]piperidine Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-[3-(trifluoromethyl)phenyl]piperidine
Professional Introduction to 3-[3-(trifluoromethyl)phenyl]piperidine (CAS No: 64321-45-5)
3-[3-(trifluoromethyl)phenyl]piperidine, identified by its CAS number 64321-45-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, a structural motif widely recognized for its utility in drug design due to its ability to enhance binding affinity and metabolic stability. The introduction of a trifluoromethyl group at the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.
The trifluoromethyl group is particularly noteworthy in medicinal chemistry as it can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Its electron-withdrawing nature increases the lipophilicity of the compound, facilitating better membrane penetration, while also influencing metabolic pathways, often leading to improved bioavailability. In the context of 3-[3-(trifluoromethyl)phenyl]piperidine, this modification contributes to its potential as an intermediate in the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in exploring the applications of piperidine derivatives in treating various neurological and cardiovascular disorders. The structural flexibility of piperidine allows for the creation of molecules that can interact with biological targets with high specificity. The incorporation of a trifluoromethyl-substituted phenyl ring further refines these interactions, making 3-[3-(trifluoromethyl)phenyl]piperidine a promising candidate for further investigation.
A notable area of research involving 3-[3-(trifluoromethyl)phenyl]piperidine is its potential role in developing central nervous system (CNS) therapeutics. Piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the trifluoromethyl group may enhance binding affinity to specific receptors, potentially leading to more effective treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of 3-[3-(trifluoromethyl)phenyl]piperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds necessary for constructing the piperidine core. Additionally, nucleophilic substitution reactions may be employed to introduce the trifluoromethyl-substituted phenyl ring.
The chemical properties of 3-[3-(trifluoromethyl strong>)< strong >phenyl strong >]pip eridine make it a versatile building block for further derivatization. Researchers can modify various functional groups attached to the piperidine ring or the phenyl substituent to tailor the pharmacological profile of the resulting compounds. This flexibility is crucial in drug discovery pipelines, where small structural changes can significantly impact biological activity.
In conclusion, 3-[3-(< strong > trif luoro methyl strong >)< strong > phen yl strong >]pip eridine (CAS No: < strong >64321-45-5 strong >) represents a fascinating compound with substantial potential in pharmaceutical research. Its unique structural features and favorable physicochemical properties position it as a valuable intermediate for developing novel therapeutic agents. As research in medicinal chemistry continues to evolve, compounds like 3-[3-(< strong > trif luoro methyl strong >)< strong > phen yl strong >]pip eridine will undoubtedly play a crucial role in addressing unmet medical needs.
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